Acetic anhydride-1,1'-13C2 is a high-purity, stable isotope-labeled (SIL) acetylating agent. Its primary function is to introduce a precisely defined 13C2-acetyl group onto nucleophilic substrates, such as amines and hydroxyls. This specific labeling pattern, where both carbon atoms of the acetyl group are 13C, provides a distinct mass shift of +2 Da per acetyl group compared to its unlabeled counterpart. This property is fundamental to its use in quantitative mass spectrometry (MS) for applications like proteomics, metabolite analysis, and the synthesis of internal standards for pharmacokinetic studies.
Substituting Acetic anhydride-1,1'-13C2 with its unlabeled analog is analytically invalid for isotope dilution mass spectrometry, as it eliminates the mass difference required for quantification. Using deuterated analogs (e.g., Acetic anhydride-d6) introduces procurement risks related to analytical reproducibility; deuterium labeling can cause chromatographic retention time shifts and is susceptible to H/D exchange, potentially compromising quantification accuracy. Other acetylating agents, like acetyl chloride, offer different reactivity profiles and generate corrosive HCl byproducts, making them unsuitable for sensitive substrates where reaction conditions must be precisely controlled. Therefore, for applications requiring stable, unambiguous mass-based tracking of acetylation, Acetic anhydride-1,1'-13C2 is not directly interchangeable with these common alternatives.
In isotope dilution mass spectrometry (IDMS), the ideal internal standard co-elutes perfectly with the unlabeled analyte. Stable isotope labels using 13C cause negligible changes in physicochemical properties, ensuring co-elution. In contrast, deuterated standards (e.g., from Acetic anhydride-d6) often elute earlier in reverse-phase liquid chromatography due to the strengthening of C-D bonds compared to C-H bonds. This chromatographic shift can compromise accurate quantification by exposing the standard and analyte to different matrix effects at different times.
| Evidence Dimension | Chromatographic Co-elution & Isotopic Stability |
| Target Compound Data | Chemically and physically near-identical to analyte, ensuring co-elution and no isotopic exchange. |
| Comparator Or Baseline | Deuterated Standards: Frequently exhibit altered chromatographic retention times and potential for H/D exchange. |
| Quantified Difference | 13C labeling avoids the chromatographic shifts and isotopic instability that can occur with deuterated analogs. |
| Conditions | Liquid Chromatography-Mass Spectrometry (LC-MS) based quantitative analysis in complex biological matrices. |
This ensures higher accuracy and reproducibility in quantitative bioanalysis by minimizing analytical errors caused by matrix effects and isotopic instability.
13C Metabolic Flux Analysis (13C-MFA) relies on tracking the incorporation of labeled carbon atoms through metabolic networks to quantify reaction rates (fluxes). Using a [1,2-13C] acetyl source, derived from Acetic anhydride-1,1'-13C2, provides a distinct labeling pattern that is critical for resolving fluxes through pathways like the TCA cycle, glyoxylate shunt, and lipid synthesis. This dual-labeled precursor provides more constraints for computational models compared to a singly-labeled source, leading to more accurate and resolved flux maps.
| Evidence Dimension | Metabolic Flux Resolution |
| Target Compound Data | Provides a [1,2-13C] acetyl group, enabling robust tracking of the intact two-carbon unit through metabolic pathways. |
| Comparator Or Baseline | Unlabeled Acetic Anhydride: Provides no flux information. Singly-labeled ([1-13C] or [2-13C]) acetate: Provides fewer constraints, potentially leading to ambiguous or less precise flux calculations. |
| Quantified Difference | The use of multiple isotope tracers, including 13C2-acetate, is a key strategy to improve the precision and scope of flux estimations in complex metabolic networks. |
| Conditions | Cell culture experiments using 13C-labeled substrates followed by GC-MS or LC-MS analysis of metabolite labeling patterns. |
For researchers in metabolic engineering or systems biology, procuring the 1,1'-13C2 version is essential for generating high-confidence, quantitative models of cellular metabolism.
The synthesis of stable isotope-labeled internal standards (SIL-IS) for regulated bioanalysis demands precursors with high and consistent isotopic purity. Commercially available Acetic anhydride-1,1'-13C2 typically specifies an isotopic purity of ≥99 atom % 13C. Using a precursor with high isotopic enrichment is critical to minimize the presence of unlabeled species in the final internal standard, which could otherwise interfere with the quantification of the native analyte at low concentrations. This ensures the resulting SIL-IS provides reliable correction for matrix effects and improves the reproducibility of LC-MS/MS measurements.
| Evidence Dimension | Isotopic Purity (Atom % 13C) |
| Target Compound Data | ≥99% |
| Comparator Or Baseline | Lower purity or custom-synthesized batches with unverified isotopic enrichment. |
| Quantified Difference | Guaranteed high isotopic purity reduces lot-to-lot variability and minimizes risk of analytical interference from unlabeled impurities. |
| Conditions | Synthesis of SIL-IS for use in validated quantitative LC-MS/MS bioanalytical methods. |
Procuring a precursor with certified high isotopic purity is a crucial risk mitigation step in developing robust and reliable quantitative assays for drug development and clinical diagnostics.
This reagent is the right choice for synthesizing 13C2-labeled internal standards for use in pharmacokinetic, toxicokinetic, and drug metabolism studies. Its high isotopic purity and the superior analytical stability of 13C labels over deuterium labels ensure the development of robust, reproducible, and accurate LC-MS/MS methods required in drug development pipelines.
When investigating protein post-translational modifications, this compound serves as a derivatizing agent to introduce a stable and unambiguous mass tag. Unlike deuterated reagents, the 13C2-acetyl group does not affect chromatographic behavior, enabling more precise quantification of acetylation levels between different biological samples.
For elucidating metabolic pathways or reaction mechanisms, the ability to track the intact 13C2-acetyl unit is critical. This reagent allows researchers to precisely determine the fate of acetate in biological systems or the incorporation of an acetyl group in a chemical synthesis, providing definitive data to support mechanistic hypotheses.
Flammable;Corrosive;Irritant